molecular formula C22H40O2 B11946683 Geranyl laurate

Geranyl laurate

Cat. No.: B11946683
M. Wt: 336.6 g/mol
InChI Key: LNEUQAMNTXRCPI-DYTRJAOYSA-N
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Description

Geranyl laurate is an ester formed from geraniol and lauric acid It is a member of the terpenic esters family, which are known for their aromatic properties and are widely used in the fragrance and flavor industries

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranyl laurate can be synthesized through esterification reactions. One common method involves the use of immobilized lipases, such as Lipozyme TL IM® and Novozym 435®, which catalyze the reaction between geraniol and lauric acid. The reaction typically occurs at 35°C with a 1:1 molar ratio of acid to alcohol. The use of organic solvents like hexane or isooctane can significantly increase the yield, reaching up to 99% .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of silica gel as an esterification catalyst. The reaction is conducted under reflux using a Dean-Stark trap to remove water and drive the reaction to completion. The product is then purified using column chromatography .

Chemical Reactions Analysis

Types of Reactions: Geranyl laurate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into geraniol and lauric acid.

Common Reagents and Conditions:

    Esterification: Catalyzed by lipases or silica gel, typically at temperatures around 35°C.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound back into its constituent alcohol and acid.

Major Products:

    Esterification: this compound.

    Hydrolysis: Geraniol and lauric acid.

Scientific Research Applications

Geranyl laurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of geranyl laurate, particularly in its anticancer applications, involves the induction of oxidative stress and apoptosis in cancer cells. It affects the mitochondrial membrane potential, leading to cell death. This compound can modulate the expression of various genes involved in apoptosis, such as BCl2, PARP, Caspase 3, and Caspase 9 .

Comparison with Similar Compounds

Geranyl laurate is similar to other terpenic esters like geranyl acetate and geranyl isovalerate. it is unique due to its specific combination of geraniol and lauric acid, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] dodecanoate

InChI

InChI=1S/C22H40O2/c1-5-6-7-8-9-10-11-12-13-17-22(23)24-19-18-21(4)16-14-15-20(2)3/h15,18H,5-14,16-17,19H2,1-4H3/b21-18+

InChI Key

LNEUQAMNTXRCPI-DYTRJAOYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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